molecular formula C18H20N6O2S B6462854 2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548977-29-1

2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Número de catálogo: B6462854
Número CAS: 2548977-29-1
Peso molecular: 384.5 g/mol
Clave InChI: IEHXPSYFKSJJSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine features a pyrimidine core substituted at two positions:

  • 2-position: A piperidin-4-yloxy group linked to a 4-methyl-1,3-thiazole-5-carbonyl moiety.
  • 5-position: A 1-methyl-1H-pyrazol-4-yl group.

The thiazole and pyrazole groups enhance π-π stacking and hydrogen-bonding interactions, while the piperidine linker improves solubility and conformational flexibility .

Propiedades

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12-16(27-11-21-12)17(25)24-5-3-15(4-6-24)26-18-19-7-13(8-20-18)14-9-22-23(2)10-14/h7-11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXPSYFKSJJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes that inhibit the activity of the target proteins or enzymes.

Result of Action

The compound’s action results in potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that the compound displays superior antipromastigote activity and elicits better inhibition effects against Plasmodium berghei. These results suggest that the compound’s action leads to the death or inhibition of these parasites, thereby alleviating the symptoms of leishmaniasis and malaria.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Differences

Compound Name / ID Core Structure Substituents Molecular Weight Notable Features
Target Compound Pyrimidine - 2-O-(piperidin-4-yl)-4-methylthiazole-5-carbonyl
- 5-(1-methylpyrazol-4-yl)
~450 (estimated) Combines thiazole, pyrazole, and piperidine; balanced lipophilicity and rigidity.
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine - 4-Methylthiazole
- Morpholine-carbonyl phenylamino
- 5-Carbonitrile
449.5 Carbonitrile group enhances electrophilicity; morpholine improves solubility.
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine - 1-O-(piperidin-4-yl)-3-isopropyloxadiazole ~370 Oxadiazole introduces electron-withdrawing effects; fused pyrazole increases planarity.
N-Cyclohexyl-2-{1-[4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}propanamide Propanamide - 4-Methylthiazole-piperidine
- Cyclohexylamide
453.65 Amide group promotes hydrogen bonding; cyclohexyl enhances lipophilicity.
2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole - Piperidine-Boc
- Carboxylic acid
356.4 Carboxylic acid improves solubility; Boc group aids synthetic stability.

Key Comparative Insights

Core Structure Variations: The target compound’s pyrimidine core is distinct from fused systems like pyrazolo[3,4-d]pyrimidine or pyrido[1,2-a]pyrimidin-4-one . Pyrazolo-pyrimidine cores (e.g., in ) offer enhanced rigidity, which may improve target selectivity but reduce metabolic stability .

Substituent Effects: Thiazole vs. Piperidine Linkers: The piperidin-4-yloxy group in the target compound is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors), facilitating interactions with hydrophobic regions. Comparatively, the propanamide linker in may enhance membrane permeability . Pyrazole vs. Carbonitrile: The 5-(1-methylpyrazol-4-yl) group in the target compound provides a hydrogen-bond acceptor, unlike the electrophilic carbonitrile in , which could react irreversibly with cysteine residues .

Physicochemical Properties :

  • The target compound’s molecular weight (~450) is higher than oxadiazole-containing analogs (~370) but lower than bulky propanamide derivatives (~453). This positions it within the optimal range for oral bioavailability (Rule of Five compliance).
  • The absence of ionizable groups (e.g., carboxylic acid in ) may limit solubility but improve blood-brain barrier penetration .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural analogs in patents (e.g., ) suggest the target compound may inhibit kinases like EGFR or ALK, where pyrimidine derivatives are well-documented. The 4-methylthiazole moiety could mimic ATP’s adenine ring in binding pockets .
  • Metabolic Stability : Piperidine-linked thiazole derivatives (e.g., ) show reduced CYP3A4-mediated metabolism compared to morpholine-containing compounds (), implying improved pharmacokinetics for the target compound .
  • Selectivity Challenges : The pyrazole substituent may introduce steric hindrance, reducing off-target effects observed in simpler pyrimidines (e.g., ’s pyrazolo[3,4-d]pyrimidines) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.